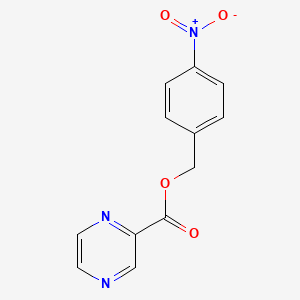
4-nitrobenzyl 2-pyrazinecarboxylate
Vue d'ensemble
Description
4-nitrobenzyl 2-pyrazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is commonly used in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl 2-pyrazinecarboxylate is not well understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA, RNA, and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to exhibit antimicrobial and anticancer properties by inhibiting the growth and proliferation of cancer cells and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitrobenzyl 2-pyrazinecarboxylate in lab experiments is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not well understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 4-nitrobenzyl 2-pyrazinecarboxylate in scientific research. One potential direction is the development of novel antimicrobial agents and anticancer drugs based on its structure and mechanism of action. Another potential direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity in order to optimize its use in various applications.
Applications De Recherche Scientifique
4-nitrobenzyl 2-pyrazinecarboxylate has been extensively used in the synthesis of various organic compounds such as pyrazinamide derivatives, which have potential applications in the treatment of tuberculosis. It has also been used in the synthesis of novel antimicrobial agents and anticancer drugs. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(11-7-13-5-6-14-11)19-8-9-1-3-10(4-2-9)15(17)18/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQIVTIQHAUTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B3988814.png)
![N-[2-(dimethylamino)ethyl]-4-(1-pyrrolidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988815.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3988828.png)
![3-nitro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988835.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide](/img/structure/B3988841.png)



![2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3988873.png)
![ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3988874.png)

![N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3988895.png)
